molecular formula C18H28N2O B5046055 N-(oxolan-2-ylmethyl)-1-(2-phenylethyl)piperidin-4-amine

N-(oxolan-2-ylmethyl)-1-(2-phenylethyl)piperidin-4-amine

Cat. No.: B5046055
M. Wt: 288.4 g/mol
InChI Key: JNCIELPSCYYYMG-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-1-(2-phenylethyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-1-(2-phenylethyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Phenylethyl Group: This step involves the alkylation of the piperidine ring with a phenylethyl halide under basic conditions.

    Attachment of the Oxolan-2-ylmethyl Group: The final step involves the nucleophilic substitution of the piperidine nitrogen with an oxolan-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-1-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring or the aromatic ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as analgesic, anti-inflammatory, or neuroprotective properties.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-1-(2-phenylethyl)piperidin-4-amine would depend on its specific interactions with biological targets. Potential molecular targets could include:

    Receptors: The compound may interact with neurotransmitter receptors, modulating their activity.

    Enzymes: It could inhibit or activate specific enzymes, affecting metabolic pathways.

    Ion Channels: The compound may influence ion channel function, altering cellular excitability.

Comparison with Similar Compounds

N-(oxolan-2-ylmethyl)-1-(2-phenylethyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

    N-(2-phenylethyl)piperidin-4-amine: Lacks the oxolan-2-ylmethyl group, which may affect its pharmacological properties.

    N-(oxolan-2-ylmethyl)piperidin-4-amine: Lacks the phenylethyl group, which may influence its biological activity.

    1-(2-phenylethyl)piperidin-4-amine: Lacks both the oxolan-2-ylmethyl and phenylethyl groups, serving as a simpler analog.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-2-5-16(6-3-1)8-11-20-12-9-17(10-13-20)19-15-18-7-4-14-21-18/h1-3,5-6,17-19H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCIELPSCYYYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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